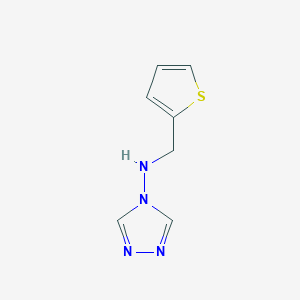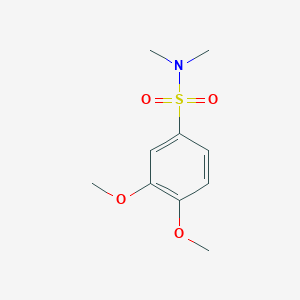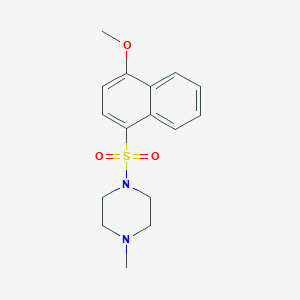![molecular formula C19H17N3O4 B275702 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid, also known as DPhB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPhB belongs to the class of pyrazolone derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammation is regulated by various signaling pathways, and 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to inhibit the NF-κB and MAPK pathways. In Alzheimer's disease, 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to inhibit the formation of amyloid beta plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. Inflammation is characterized by the production of pro-inflammatory cytokines, and 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to inhibit the production of these cytokines. In Alzheimer's disease, 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for various diseases. However, there are also limitations to using 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid. One area of research could focus on optimizing the synthesis method of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid to increase its yield and purity. Another area of research could focus on studying the pharmacokinetics and pharmacodynamics of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid to determine its safety and efficacy in vivo. Additionally, further research could be conducted on the potential of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
Métodos De Síntesis
The synthesis of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been reported using different methods, including the reaction of 2-aminobenzoic acid with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid chloride in the presence of triethylamine. Another method involves the reaction of 2-aminobenzoic acid with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The yield of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid using these methods is reported to be around 70-80%.
Aplicaciones Científicas De Investigación
2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer's disease. In cancer research, 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a major contributor to many chronic diseases, and 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Alzheimer's disease is a neurodegenerative disorder, and 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid has been studied for its potential to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propiedades
Fórmula molecular |
C19H17N3O4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H17N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-11H,1-2H3,(H,20,23)(H,25,26) |
Clave InChI |
ATUXXANSRULJIN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)






![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



